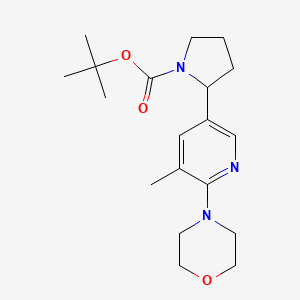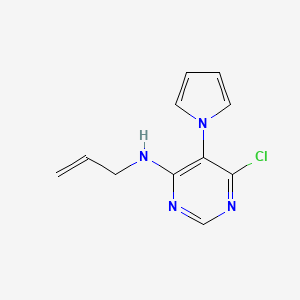
N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: is a heterocyclic compound that features a pyrimidine ring substituted with an allyl group, a chlorine atom, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction, often involving the use of a suitable catalyst.
Allylation and Chlorination: The allyl group and chlorine atom are introduced through substitution reactions, using reagents such as allyl halides and chlorinating agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives, such as N-oxide or hydroxylated products.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
- Studied for its role in drug discovery and development.
Industry:
- Utilized in the production of advanced materials, such as polymers and coatings.
- Applied in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness:
- The presence of the allyl group and the specific substitution pattern on the pyrimidine ring confer unique chemical and biological properties to this compound. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1707394-14-6 |
|---|---|
Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
6-chloro-N-prop-2-enyl-5-pyrrol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H11ClN4/c1-2-5-13-11-9(10(12)14-8-15-11)16-6-3-4-7-16/h2-4,6-8H,1,5H2,(H,13,14,15) |
InChI Key |
FVSZHFURINIDFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



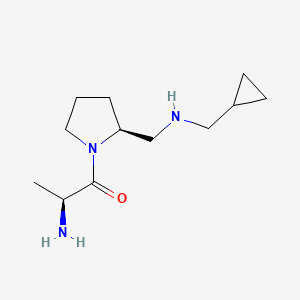
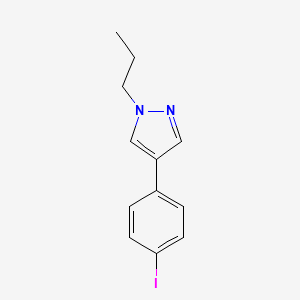
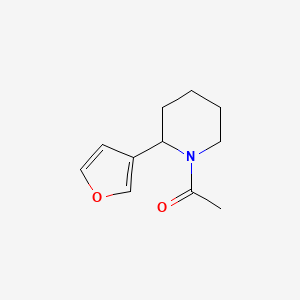

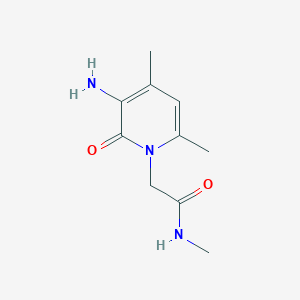
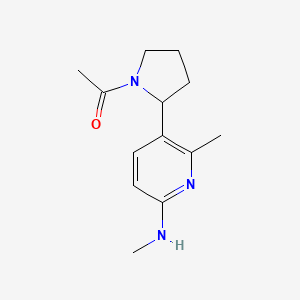

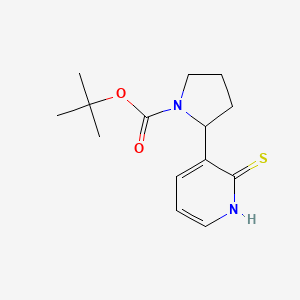

![2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11799641.png)
